molecular formula C22H28Cl2O4 B108576 Meclorisone CAS No. 4732-48-3

Meclorisone

Cat. No. B108576
CAS RN: 4732-48-3
M. Wt: 427.4 g/mol
InChI Key: OKWSMPYQIYKVDC-CXSFZGCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meclorisone, also known as 17α-chloromethyl-6α,9α-difluoro-11β-hydroxy-16α-methyl-3-oxoandrosta-1,4-diene-17β-carbothioate, is a synthetic glucocorticoid steroid. It is commonly used in the pharmaceutical industry for its anti-inflammatory and immunosuppressive properties.

Mechanism Of Action

Meclorisone acts by binding to the glucocorticoid receptor, which is found in many cells throughout the body. This binding leads to the activation of the receptor, which in turn leads to the inhibition of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Meclorisone also inhibits the activity of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response.

Biochemical And Physiological Effects

Meclorisone has a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), while upregulating the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Meclorisone also inhibits the activity of immune cells, such as T cells and macrophages, which play a key role in the inflammatory response. Additionally, Meclorisone has been shown to increase the expression of glucocorticoid-responsive genes, which are involved in a variety of physiological processes, such as metabolism, immune function, and stress response.

Advantages And Limitations For Lab Experiments

One of the main advantages of Meclorisone for lab experiments is its potent anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying the role of inflammation and the immune system in various diseases. Additionally, Meclorisone is relatively stable and has a long half-life, which allows for sustained exposure in in vitro and in vivo experiments. However, Meclorisone is not without its limitations. It can have off-target effects, and its use can lead to the suppression of the immune system, which can increase the risk of infection.

Future Directions

There are several future directions for Meclorisone research. One area of interest is the development of more selective glucocorticoid receptor agonists that have fewer off-target effects. Another area of interest is the use of Meclorisone in combination with other drugs to enhance its anti-inflammatory and immunosuppressive effects. Additionally, there is interest in exploring the potential use of Meclorisone in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research to better understand the mechanisms of action of Meclorisone and its effects on various physiological processes.
Conclusion:
Meclorisone is a synthetic glucocorticoid steroid that has potent anti-inflammatory and immunosuppressive properties. It has been extensively studied for its use in treating various inflammatory conditions, such as rheumatoid arthritis, psoriasis, and allergic dermatitis. Meclorisone acts by binding to the glucocorticoid receptor, which leads to the inhibition of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. Meclorisone has a number of biochemical and physiological effects, and it is a useful tool for studying the role of inflammation and the immune system in various diseases. There are several future directions for Meclorisone research, including the development of more selective glucocorticoid receptor agonists and the exploration of its potential use in the treatment of other diseases.

Synthesis Methods

Meclorisone can be synthesized through a multi-step process starting with pregnenolone. The first step involves the conversion of pregnenolone into 16α,Meclorisoneα-epoxy-3β-hydroxy-5α-androstan-11-one. This intermediate is then reacted with chloromethyl methyl sulfide to obtain Meclorisone.

Scientific Research Applications

Meclorisone has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to be effective in treating various inflammatory conditions, such as rheumatoid arthritis, psoriasis, and allergic dermatitis. Meclorisone has also been studied for its potential use in organ transplantation to prevent rejection.

properties

CAS RN

4732-48-3

Product Name

Meclorisone

Molecular Formula

C22H28Cl2O4

Molecular Weight

427.4 g/mol

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9,11-dichloro-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C22H28Cl2O4/c1-12-8-16-15-5-4-13-9-14(26)6-7-19(13,2)21(15,24)17(23)10-20(16,3)22(12,28)18(27)11-25/h6-7,9,12,15-17,25,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

OKWSMPYQIYKVDC-CXSFZGCWSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)Cl)Cl)C

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)Cl)Cl)C

Other CAS RN

4732-48-3

synonyms

9,11β-Dichloro-17,21-dihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione; _x000B_(11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methylpregna-1,4-diene-3,20-dione; _x000B_16α-Methyldichlorisone;  NSC 92353;  (11β,16α)-9,11-Dichloro-17,21-dihydroxy-16-methyl-pregna-1,4-diene

Origin of Product

United States

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